![molecular formula C7H6BrI B3030130 1-Bromo-2-iodo-3-methylbenzene CAS No. 869500-07-2](/img/structure/B3030130.png)
1-Bromo-2-iodo-3-methylbenzene
Overview
Description
1-Bromo-2-iodo-3-methylbenzene is a chemical compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry .
Synthesis Analysis
The synthesis of 1-Bromo-2-iodo-3-methylbenzene can be achieved through various methods. One common method is through electrophilic aromatic substitution . This involves the reaction of benzene with an electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-iodo-3-methylbenzene consists of a benzene ring with bromine (Br), iodine (I), and a methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
1-Bromo-2-iodo-3-methylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring . It can also undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the halogen atoms .Physical And Chemical Properties Analysis
1-Bromo-2-iodo-3-methylbenzene is a solid at room temperature . It has a molecular weight of 296.93 . It should be stored in a refrigerator and kept away from sources of ignition .Scientific Research Applications
Electrophilic Aromatic Substitution Reactions
1-Bromo-2-iodo-3-methylbenzene is a versatile substrate for electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the benzene ring with an electrophile. Researchers can use this compound to synthesize various substituted derivatives by introducing different functional groups. For instance, halogenation, nitration, and Friedel-Crafts acylation reactions are common applications .
Synthesis of Indene Derivatives
Indene derivatives find applications in organic synthesis, pharmaceuticals, and materials science. 1-Bromo-2-iodo-3-methylbenzene can serve as a precursor for the preparation of indene-based compounds. Researchers can utilize it in cyclization reactions to form the indene ring system, leading to diverse structures with potential biological or material properties .
Safety And Hazards
When handling 1-Bromo-2-iodo-3-methylbenzene, one should avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
1-bromo-2-iodo-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGPLEVEFFVKJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679252 | |
Record name | 1-Bromo-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-3-methylbenzene | |
CAS RN |
869500-07-2 | |
Record name | 1-Bromo-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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